molecular formula C10H13NO2S B101512 4-Phenylthiomorpholine 1,1-dioxide CAS No. 17688-68-5

4-Phenylthiomorpholine 1,1-dioxide

Cat. No. B101512
CAS RN: 17688-68-5
M. Wt: 211.28 g/mol
InChI Key: OLQHDKQJHKZUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylthiomorpholine 1,1-dioxide is a sulfur-containing organic compound that has been studied in various contexts, including its role as a ligand in coordination chemistry and its potential applications in catalysis and materials science. The compound is characterized by the presence of a phenylthio group and a morpholine dioxide structure, which can participate in a range of chemical reactions and interactions.

Synthesis Analysis

The synthesis of related sulfur-containing ligands has been explored in several studies. For instance, the synthesis of 4-phenyl-1,2-dithiolane-1-oxide, a stable five-membered cyclic thiosulfinate, was achieved through the sensitized photooxidation of 4-phenyl-1,2-dithiolane using singlet oxygen or chemical oxidation using H2O2/HOAc . This process demonstrates the potential for generating sulfur-containing compounds that could be structurally related to 4-Phenylthiomorpholine 1,1-dioxide.

Molecular Structure Analysis

The molecular structure of sulfur-containing ligands is crucial for their reactivity and potential applications. In the case of 4-phenyl-1,2-dithiolane-1-oxide, the compound exhibits diastereoselectivity, which is an important consideration for its reactivity and the formation of metal complexes . The molecular structure of such compounds often dictates their coordination behavior when forming complexes with metals.

Chemical Reactions Analysis

Sulfur-containing ligands like 4-phenyl-1,2-dithiolane-1-oxide can undergo various chemical reactions, including oxidative addition to metal centers. For example, the reaction with L2Pt(η2-C2H4) leads to the formation of 3-phenyl-propane dithiolato complexes . These reactions are indicative of the types of chemical transformations that 4-Phenylthiomorpholine 1,1-dioxide might also undergo, particularly in the context of forming metal complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing compounds are influenced by their molecular structure. For instance, the presence of a phenylthio group can impact the compound's solubility, stability, and reactivity. The synthesis of tetra substituted phthalocyanines with peripheral 4-(methylthio)phenylthio groups showcases the potential for such compounds to exhibit interesting aggregation, fluorescence, and antioxidant properties . These properties are relevant when considering the applications of 4-Phenylthiomorpholine 1,1-dioxide in various fields.

Scientific Research Applications

  • Chemical Analysis : “4-Phenylthiomorpholine 1,1-dioxide” can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid . This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation . It also suitable for pharmacokinetics .

  • Chemical Synthesis : Compounds like “4-Phenylthiomorpholine 1,1-dioxide” are often used as building blocks in the synthesis of more complex molecules . They may have interesting properties of their own that make them subjects of study .

  • Chemical Analysis : “4-Phenylthiomorpholine 1,1-dioxide” can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid . Smaller 3 µm particles columns available for fast UPLC applications. This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation . It also suitable for pharmacokinetics .

  • Chemical Synthesis : Compounds like “4-Phenylthiomorpholine 1,1-dioxide” are often used as building blocks in the synthesis of more complex molecules . They may have interesting properties of their own that make them subjects of study .

Safety And Hazards

4-Phenylthiomorpholine 1,1-dioxide is classified as having acute toxicity (Category 4, Oral) . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

4-phenyl-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-14(13)8-6-11(7-9-14)10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQHDKQJHKZUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051801
Record name 4-Phenylthiomorpholine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylthiomorpholine 1,1-dioxide

CAS RN

17688-68-5
Record name Thiomorpholine, 4-phenyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17688-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiomorpholine, 4-phenyl-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017688685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17688-68-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiomorpholine, 4-phenyl-, 1,1-dioxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Phenylthiomorpholine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylthiomorpholine 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.871
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Phenylthiomorpholine 1,1-dioxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5K55QHA7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylthiomorpholine 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
4-Phenylthiomorpholine 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
4-Phenylthiomorpholine 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
4-Phenylthiomorpholine 1,1-dioxide
Reactant of Route 5
Reactant of Route 5
4-Phenylthiomorpholine 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
4-Phenylthiomorpholine 1,1-dioxide

Citations

For This Compound
4
Citations
JJ Chen, CV Lu, RN Brockman - Tetrahedron letters, 2003 - Elsevier
Substituted anilines and vinyl sulfone undergo a facile double Michael addition to form substituted phenylthiomorpholine dioxide, catalyzed with AlCl 3 or H 3 PO 4 . Scope and …
Number of citations: 13 www.sciencedirect.com
GA Vandesteeg - 1977 - search.proquest.com
University Microfilms International Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the moat advanced …
Number of citations: 0 search.proquest.com
R Tshinavhe - 2021 - search.proquest.com
Tuberculosis (TB) is an infectious airborne disease that is caused by Mycobacterium tuberculosis (Mtb). The World Health Organization (WHO) reported that TB was responsible for 1.4 …
Number of citations: 3 search.proquest.com
JC Vantourout, RP Law, A Isidro-Llobet… - The Journal of …, 2016 - ACS Publications
The Chan–Evans–Lam reaction is a valuable C–N bond forming process. However, aryl boronic acid pinacol (BPin) ester reagents can be difficult coupling partners that often deliver …
Number of citations: 132 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.